

Molar extinction coefficient of Sulfo-cyanine3 azide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfo-cyanine3 azide sodium

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In-Depth Technical Guide to Sulfo-Cyanine3 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key properties and applications of Sulfo-Cyanine3 azide, a water-soluble fluorescent dye crucial for biological labeling and detection.

Core Properties of Sulfo-Cyanine3 Azide

Sulfo-Cyanine3 azide is a highly efficient fluorescent probe designed for covalent labeling of biomolecules through "click chemistry." Its sulfonate groups confer excellent water solubility, making it ideal for labeling sensitive biological molecules like proteins and nucleic acids directly in aqueous environments without the need for organic co-solvents.[1][2][3][4] The absorbance and emission spectra of Sulfo-Cyanine3 azide are identical to the well-known Cy3® fluorophore.[1][2][3][4]

Quantitative Data Summary

The photophysical and chemical properties of Sulfo-Cyanine3 azide are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.



Property	Value	Reference
Molar Extinction Coefficient (ϵ)	162,000 M ⁻¹ cm ⁻¹	[1][2]
Absorbance Maximum (λmax)	548 nm	[1][2][4]
Emission Maximum (λem)	563 nm	[1][2][4]
Fluorescence Quantum Yield (Φ)	0.1	[1][4]
Solubility	Water, DMF, DMSO	[1][4]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a fundamental property of a chromophore that quantifies how strongly it absorbs light at a particular wavelength. The determination of this value for a fluorescent dye like Sulfo-Cyanine3 azide is typically performed using UV-Vis spectrophotometry and is based on the Beer-Lambert law.

Beer-Lambert Law: $A = \varepsilon cl$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient (in M⁻¹cm⁻¹)
- c is the molar concentration of the substance (in mol/L)
- I is the path length of the cuvette (typically 1 cm)

Methodology:

Preparation of a Stock Solution: Accurately weigh a small amount of Sulfo-Cyanine3 azide
and dissolve it in a known volume of a suitable solvent (e.g., deionized water, PBS, or
DMSO) to create a concentrated stock solution. The high water solubility of the sulfo- version
of the dye makes aqueous buffers an excellent choice.



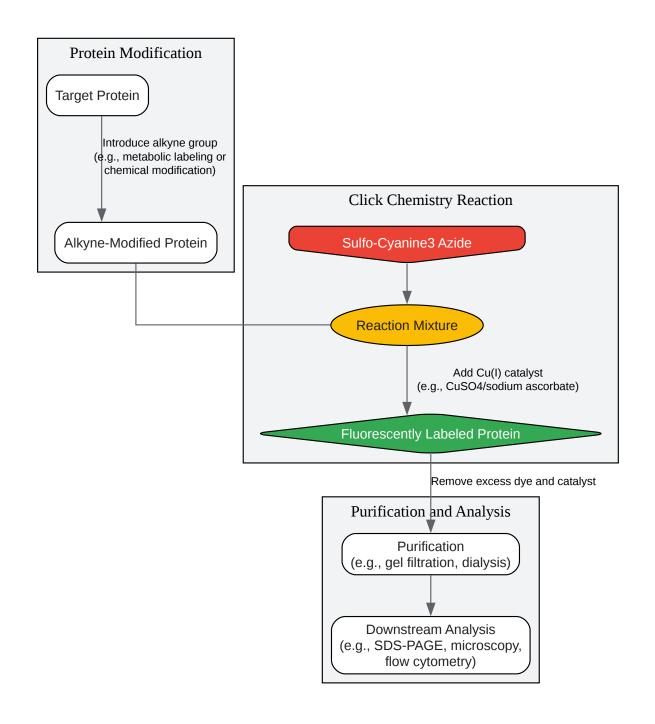
- Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Calibrate the spectrophotometer with a blank sample containing only the solvent used for the dilutions.
 - Measure the absorbance of each dilution at the absorbance maximum (λmax) of Sulfo-Cyanine3 azide, which is approximately 548 nm.[1][2][4]
- Data Analysis:
 - Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
 - Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length (I) is 1 cm.

Application in Biomolecule Labeling: Click Chemistry Workflow

Sulfo-Cyanine3 azide is primarily used for the fluorescent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly specific and efficient, allowing for the precise attachment of the fluorescent dye to a target molecule.[5][6]

Below is a diagram illustrating the general workflow for labeling a protein of interest with Sulfo-Cyanine3 azide.





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Caption: Workflow for labeling a target protein with Sulfo-Cyanine3 azide via click chemistry.



This workflow demonstrates a common application for Sulfo-Cyanine3 azide in proteomics and cell biology, enabling researchers to visualize and track proteins in various experimental setups. The high water solubility and brightness of Sulfo-Cyanine3 make it an excellent choice for these applications.[1][2]

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References

- 1. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 2. px-12.com [px-12.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cy3-alkyne.com [cy3-alkyne.com]
- 5. US5245551A Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Molar extinction coefficient of Sulfo-cyanine3 azide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554896#molar-extinction-coefficient-of-sulfo-cyanine3-azide]

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